molecular formula C10H11NO2 B8692553 Benzonitrile, 3-methoxy-5-(methoxymethyl)-

Benzonitrile, 3-methoxy-5-(methoxymethyl)-

Cat. No.: B8692553
M. Wt: 177.20 g/mol
InChI Key: GIPVEODFQLOGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 3-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring methoxy and methoxymethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 3-methoxy-5-(methoxymethyl)- typically involves the reaction of 3-methoxy-5-methylbenzonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The general reaction scheme is as follows:

3-Methoxy-5-methylbenzonitrile+Methoxymethyl chlorideNaHBenzonitrile, 3-methoxy-5-(methoxymethyl)-\text{3-Methoxy-5-methylbenzonitrile} + \text{Methoxymethyl chloride} \xrightarrow{\text{NaH}} \text{Benzonitrile, 3-methoxy-5-(methoxymethyl)-} 3-Methoxy-5-methylbenzonitrile+Methoxymethyl chlorideNaH​Benzonitrile, 3-methoxy-5-(methoxymethyl)-

Industrial Production Methods

Industrial production of Benzonitrile, 3-methoxy-5-(methoxymethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-methoxymethyl-benzaldehyde or 3-methoxy-5-methoxymethyl-benzoic acid.

    Reduction: Formation of 3-methoxy-5-methoxymethyl-benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 3-methoxy-5-(methoxymethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 3-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzonitrile: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.

    3-Methoxy-5-methylbenzonitrile: Lacks the methoxymethyl group, resulting in different chemical and physical properties.

    4-Methoxybenzonitrile: Substitution pattern differs, leading to variations in reactivity and applications.

Uniqueness

Benzonitrile, 3-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methoxy-5-(methoxymethyl)benzonitrile

InChI

InChI=1S/C10H11NO2/c1-12-7-9-3-8(6-11)4-10(5-9)13-2/h3-5H,7H2,1-2H3

InChI Key

GIPVEODFQLOGDU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxymethyl-5-methoxy-benzonitrile (261.1 mg, 1.6 mmol, example 33) in tetrahydrofuran (5 mL) cooled to 0° C. was added sodium hydride (43 mg, 1.68 mmol). The ice-bath was removed and the reaction mixture was stirred at room temperature for 15 min before methyl iodide (149 μL, 2.4 mmol) was added. The reaction mixture was stirred at room temperature for 3 h before being quenched with several drops of saturated ammonium chloride solution. The solvent was removed and the residue was taken up in diethyl ether. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 12% ethyl acetate in hexanes yielded 3-methoxy-5-methoxymethyl-benzonitrile as a colorless oil (213 mg, 75%).
Quantity
261.1 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
149 μL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.